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Compound Name:

3-

(Butylaminocarbonyl)phenylboroni

c acid

Cat. No.: B1274008 Get Quote

An In-depth Technical Guide on the Structure Elucidation of 3-
(Butylaminocarbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-
(Butylaminocarbonyl)phenylboronic acid. Due to the absence of specific published data for

this exact molecule, this guide outlines a proposed synthetic route and presents predicted

analytical data based on closely related analogous compounds. The experimental protocols

and data interpretation are grounded in established chemical principles and spectroscopic data

from similar structures, offering a robust framework for researchers working with novel

phenylboronic acid derivatives.

Proposed Synthesis
The most direct synthetic route to 3-(Butylaminocarbonyl)phenylboronic acid involves the

coupling of 3-Carboxyphenylboronic acid with butylamine. This is a standard amidation reaction

that can be achieved by activating the carboxylic acid, for example, through the formation of an

acid chloride or by using peptide coupling reagents.

Synthetic Workflow Diagram
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Caption: Proposed synthesis of 3-(Butylaminocarbonyl)phenylboronic acid.

Experimental Protocol: Amide Coupling
This protocol describes the synthesis via an acid chloride intermediate.

Acid Chloride Formation: To a solution of 3-Carboxyphenylboronic acid (1.0 eq) in anhydrous

dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise

at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours.

The reaction progress can be monitored by the cessation of gas evolution.

Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to

yield the crude 3-(chlorocarbonyl)phenylboronic acid.

Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a

solution of butylamine (2.2 eq) and triethylamine (2.5 eq) in DCM dropwise.

Reaction Completion: Stir the reaction mixture at room temperature overnight.

Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated sodium

bicarbonate solution, and brine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1274008?utm_src=pdf-body-img
https://www.benchchem.com/product/b1274008?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by column chromatography on

silica gel or by recrystallization to yield 3-(Butylaminocarbonyl)phenylboronic acid as a

solid.

Structure Elucidation Data
The following tables summarize the predicted analytical data for the target compound. These

predictions are derived from spectroscopic data of analogous compounds, including N-

butylbenzamide, N-tert-butylbenzamide, 3-aminophenylboronic acid, and 3-

carboxyphenylboronic acid.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity Approx. J (Hz) Assignment

~8.20 s - Ar-H (H2)

~8.05 d 7.6 Ar-H (H6)

~7.85 d 7.6 Ar-H (H4)

~7.50 t 7.6 Ar-H (H5)

~8.40 t 5.5 -NH-

~3.30 q 6.8 -NH-CH₂-

~1.50 p 7.2 -CH₂-CH₂-CH₂-CH₃

~1.35 sextet 7.4 -CH₂-CH₂-CH₃

~0.90 t 7.4 -CH₃

| ~8.10 | br s | - | B(OH)₂ |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
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Chemical Shift (δ) ppm Assignment

~166.5 C=O

~135.0 Ar-C (C1)

~133.0 Ar-C (C3)

~131.0 Ar-CH (C6)

~128.5 Ar-CH (C5)

~128.0 Ar-CH (C2)

~125.0 Ar-CH (C4)

~39.0 -NH-CH₂-

~31.5 -CH₂-CH₂-CH₂-CH₃

~19.5 -CH₂-CH₂-CH₃

| ~13.5 | -CH₃ |

Table 3: Predicted ¹¹B NMR Data (128 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment

| ~27-30 | sp² Boronic Acid |

Note: The carbon atom attached to the boron (ipso-carbon) is often difficult to observe in ¹³C

NMR spectra.

Infrared (IR) Spectroscopy
Table 4: Predicted FT-IR Data
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3350-3450 (broad) O-H stretch B(OH)₂

~3300 N-H stretch Amide

~3050 C-H stretch (sp²) Aromatic

~2960, 2870 C-H stretch (sp³) Butyl group

~1640 C=O stretch (Amide I) Amide

~1580, 1480 C=C stretch Aromatic ring

~1540 N-H bend (Amide II) Amide

~1350 B-O stretch Boronic acid

| ~750 | C-H out-of-plane bend | 1,3-disubstituted aromatic |

Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Proposed Fragment

221 [M]⁺ (Molecular Ion)

178
[M - C₃H₇]⁺ (Loss of propyl radical via α-

cleavage)

148 [M - C₄H₉N]⁺ (Loss of butylamine)

120 [C₇H₄O₂B]⁺ (Benzoylboronic acid fragment)

105 [C₇H₅O]⁺ (Benzoyl cation)

| 77 | [C₆H₅]⁺ (Phenyl cation) |

General Experimental Protocols
NMR Spectroscopy
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A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆,

0.5-0.7 mL) in a standard NMR tube. ¹H, ¹³C, and ¹¹B NMR spectra are acquired on a 400 MHz

(or higher) spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the

residual solvent signal. For ¹¹B NMR, a quartz NMR tube may be used to avoid a broad signal

from borosilicate glass.[2]

FT-IR Spectroscopy
The IR spectrum is recorded on an FT-IR spectrometer. For solid samples, the spectrum can

be obtained by preparing a KBr pellet or by using an Attenuated Total Reflectance (ATR)

accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry
Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic

system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). For LC-MS,

the sample is dissolved in a suitable solvent (e.g., methanol/water) and analyzed using

electrospray ionization (ESI) in both positive and negative modes. High-resolution mass

spectrometry (HRMS) is used to confirm the elemental composition.

Biological Relevance: Serine Protease Inhibition
Phenylboronic acids are well-documented as potent inhibitors of serine proteases.[5][6][7] They

act as transition-state analogues, where the electrophilic boron atom is attacked by the

nucleophilic serine residue in the enzyme's active site.[8] This forms a stable, reversible

tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity.[9][10] This

mechanism is crucial in the development of therapeutic agents, including inhibitors for enzymes

like β-lactamases, which are involved in antibiotic resistance, and prostate-specific antigen

(PSA), a target in prostate cancer research.[8][9][10]

Signaling Pathway Diagram: Serine Protease Inhibition
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Caption: Inhibition of a serine protease by a phenylboronic acid derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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